L-Ribose

Vue d'ensemble

Description

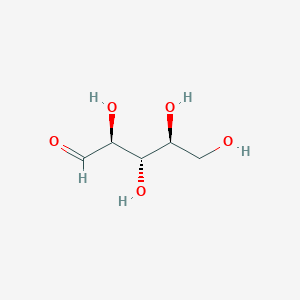

L-Ribose is a non-naturally occurring pentose sugar with the molecular formula C₅H₁₀O₅. It is an enantiomer of D-Ribose, which is a naturally occurring sugar and a crucial component of ribonucleic acid (RNA).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Ribose can be achieved through chemical and biotechnological methods. Chemical synthesis typically involves the isomerization of L-Arabinose to L-Ribulose, followed by reduction to this compound. this method is challenging to scale up for industrial production .

Industrial Production Methods

Biotechnological production methods have gained popularity due to their efficiency and environmental friendliness. These methods involve microbial biotransformation and enzymatic catalysis. For example, L-Arabinose can be converted to L-Ribulose using L-Arabinose isomerase, and then L-Ribulose can be converted to this compound using this compound isomerase or mannose-6-phosphate isomerase .

Analyse Des Réactions Chimiques

Types of Reactions

L-Ribose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into different derivatives and analogues.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate to produce L-Ribonolactone.

Reduction: Reduction of this compound can be achieved using sodium borohydride or hydrogen in the presence of a catalyst to produce L-Ribitol.

Substitution: Substitution reactions can be carried out using halogenating agents to produce halogenated derivatives of this compound.

Major Products Formed

L-Ribonolactone: Formed through oxidation.

L-Ribitol: Formed through reduction.

Halogenated this compound: Formed through substitution reactions.

Applications De Recherche Scientifique

Nucleotide Synthesis

L-Ribose is essential for the synthesis of nucleotides, which are the building blocks of RNA and DNA. It serves as a precursor for various nucleoside analogs used in antiviral and anticancer therapies. For example, this compound can be converted into L-nucleosides that have potential therapeutic effects against viral infections and certain cancers .

Rare Sugar Production

Due to its unique structure, this compound is classified as a rare sugar. The production of this compound through biocatalytic methods using enzymes such as this compound isomerase (L-RI) has gained traction. These enzymatic processes are more efficient and environmentally friendly compared to traditional chemical synthesis methods .

| Enzyme | Source | Production Yield |

|---|---|---|

| L-RI | Acinetobacter sp. | Up to 32% |

| MDH | Apium graveolens | High conversion rates |

Cardiovascular Health

This compound supplementation has been studied for its potential benefits in patients with cardiovascular diseases. Research indicates that it may improve energy metabolism in heart cells, thereby enhancing cardiac function and exercise tolerance in patients with coronary artery disease or heart failure .

Chronic Fatigue Syndrome (CFS)

Clinical studies have shown that this compound can alleviate symptoms of CFS by improving energy production at the cellular level. Patients reported increased energy levels and reduced fatigue after consistent supplementation .

Fibromyalgia

Similar to CFS, fibromyalgia patients may benefit from this compound supplementation due to its role in energy metabolism. A study indicated that patients experienced significant improvements in pain levels and overall well-being after taking this compound .

Sports Nutrition

This compound is marketed as a dietary supplement for athletes to enhance performance and recovery. It is believed to replenish ATP levels more rapidly after intense exercise, potentially reducing muscle soreness and fatigue .

Metabolic Disorders

In individuals with metabolic disorders such as diabetes or mitochondrial dysfunction, this compound may help improve glucose metabolism and energy production, providing a supportive role in managing these conditions .

Case Study: Cardiovascular Patients

A study involving 20 patients with ischemic heart disease showed that those supplemented with this compound exhibited improved myocardial energy metabolism as evidenced by increased ATP levels measured via magnetic resonance spectroscopy .

Case Study: Chronic Fatigue Syndrome

In a double-blind placebo-controlled trial involving 40 participants with CFS, those receiving this compound reported a 30% increase in energy levels compared to the placebo group over eight weeks .

Mécanisme D'action

The mechanism of action of L-Ribose primarily involves its conversion into L-nucleoside analogues. These analogues are incorporated into viral or cancer cell DNA, leading to the termination of DNA synthesis and inhibition of cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in DNA replication .

Comparaison Avec Des Composés Similaires

L-Ribose is often compared with other rare sugars such as L-Arabinose, L-Ribulose, and L-Xylulose.

L-Arabinose: A naturally occurring sugar that can be isomerized to produce L-Ribulose and subsequently this compound.

L-Ribulose: An isomer of this compound and a key intermediate in its synthesis.

L-Xylulose: Another rare sugar with similar properties and applications.

This compound is unique due to its specific applications in the synthesis of L-nucleoside analogues, which are not as prominent in the other rare sugars .

Activité Biologique

L-Ribose is a naturally occurring sugar that plays a crucial role in cellular metabolism, particularly in the synthesis of nucleotides and nucleic acids. Unlike its more common counterpart, D-Ribose, this compound is less prevalent in nature and is primarily synthesized through chemical or enzymatic methods. This article delves into the biological activity of this compound, examining its physiological effects, production methods, and potential therapeutic applications.

Role in Cellular Metabolism

This compound is integral to the formation of ribonucleotides, which are essential for RNA synthesis. It acts as a precursor for ATP (adenosine triphosphate) production, which is vital for energy transfer within cells. The biological activity of this compound can be attributed to its structural role in nucleic acids and its involvement in metabolic pathways.

- Energy Metabolism : this compound enhances ATP synthesis, particularly in tissues with high energy demands such as cardiac and skeletal muscles. This is particularly beneficial in conditions where ATP levels are depleted.

- Regulation of Metabolic Pathways : this compound influences various metabolic pathways by acting as a substrate for nucleotide synthesis, thereby impacting cellular signaling and function.

Physiological Effects

Research indicates that this compound supplementation can lead to several physiological benefits:

- Improved Exercise Performance : Studies suggest that this compound may enhance recovery from exercise-induced fatigue by replenishing ATP levels .

- Cardiovascular Health : In patients with ischemic heart disease, this compound has been shown to improve myocardial energy metabolism and function .

- Chronic Fatigue Syndrome : Some clinical trials have reported improvements in symptoms associated with chronic fatigue syndrome and fibromyalgia following this compound supplementation .

Production Methods

This compound can be produced via several methods:

- Chemical Synthesis : Traditional methods involve multi-step chemical reactions that can be costly and inefficient.

- Bioconversion : Recent advancements utilize microbial fermentation processes involving specific enzymes like mannitol-1-dehydrogenase (MDH) to convert ribitol into this compound efficiently .

Comparison of Production Methods

| Method | Efficiency | Cost | Environmental Impact |

|---|---|---|---|

| Chemical Synthesis | Moderate | High | Moderate |

| Microbial Fermentation | High | Low | Low |

Clinical Trials on this compound Efficacy

- Study on Heart Disease Patients :

- Chronic Fatigue Syndrome Study :

Propriétés

IUPAC Name |

oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859031 | |

| Record name | Pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132639-46-3, 50986-18-0, 608-46-8, 57066-79-2, 7296-59-5, 7283-06-9 | |

| Record name | Pentopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132639-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arabinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Lyxose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC164936 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-D-Ribose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC76347 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.